(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide
Description
The compound "(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-enamide" is a structurally complex enamide featuring two 2-furyl groups, a 4-methoxyphenyl carbonylamino moiety, and a (2Z)-configured double bond. Its molecular formula is C25H23N3O5 (average mass: ~469.5 g/mol), with stereochemical specificity critical to its interactions .
Properties
Molecular Formula |
C20H18N2O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H18N2O5/c1-25-15-8-6-14(7-9-15)19(23)22-18(12-16-4-2-10-26-16)20(24)21-13-17-5-3-11-27-17/h2-12H,13H2,1H3,(H,21,24)(H,22,23)/b18-12- |
InChI Key |
BHMUURWOAGYMQK-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide typically involves the following steps:
Formation of the Furylmethylamine: This can be achieved by reacting furfural with an appropriate amine under reductive amination conditions.
Coupling with Methoxyphenylcarbonyl Chloride: The furylmethylamine is then reacted with 4-methoxyphenylcarbonyl chloride in the presence of a base to form the amide bond.
Formation of the Prop-2-en Amide: The final step involves the formation of the prop-2-en amide through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide can undergo various chemical reactions, including:
Oxidation: The furyl groups can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations in Analogous Enamides
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in or chloro in ), which alter electronic properties and reactivity.
- Steric Effects : Bulky substituents like 3-methoxypropyl () or 2-methylpropyl () reduce conformational flexibility compared to the target’s furylmethyl group.
- Biological Implications : Amides with nitro groups (e.g., ) often exhibit enhanced antimicrobial activity due to increased electrophilicity, whereas methoxy groups may improve metabolic stability .
Crystallographic and Hydrogen-Bonding Comparisons
- Target Compound : While crystallographic data for the target is unavailable, analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide () reveal classical N–H···O and C–H···O hydrogen bonds, forming C11(4) chains. These interactions stabilize crystal packing and influence solubility .
- Graph-Set Analysis : Etter’s methodology () applied to amides shows that methoxy groups participate in weaker C–H···O contacts compared to nitro or chloro substituents, which form stronger dipolar interactions .
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H18N2O3
- Molecular Weight : 306.35 g/mol
- IUPAC Name : (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide
Structural Characteristics
The compound features:
- Two furan rings, which are known for their diverse biological activities.
- A methoxyphenyl group that may enhance lipophilicity and biological interactions.
Anticancer Properties
Research has indicated that compounds with furan moieties often exhibit anticancer properties. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain furan derivatives inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Furan derivatives have also been reported to possess antimicrobial properties. A comparative study highlighted that compounds containing furan rings displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on enzymes involved in metabolic pathways related to cancer and inflammation. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes .
Study 1: Anticancer Activity
In a recent study, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed:
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
These values indicate moderate potency compared to established chemotherapeutic agents.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 8 µg/mL
- Escherichia coli: 16 µg/mL
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Study 3: Enzyme Inhibition
The compound's effect on COX enzymes was evaluated using an in vitro assay, showing a significant reduction in enzyme activity at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
